molecular formula C12H7N3O3 B3270247 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-60-5

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270247
CAS No.: 52333-60-5
M. Wt: 241.2 g/mol
InChI Key: ZDDLQTOLGLJXEY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a nitrophenyl group attached to an oxazolo[4,5-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring . The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(3-Aminophenyl)oxazolo[4,5-b]pyridine.

    Substitution: Various substituted oxazolo[4,5-b]pyridine derivatives.

    Oxidation: Oxazolone derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine
  • 2-(2-Nitrophenyl)oxazolo[4,5-b]pyridine
  • 2-(3-Aminophenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is unique due to the position of the nitro group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The 3-nitro position enhances its ability to undergo specific chemical reactions and interact with biological targets more effectively compared to its 2- and 4-nitro analogs .

Properties

IUPAC Name

2-(3-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-15(17)9-4-1-3-8(7-9)12-14-11-10(18-12)5-2-6-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLQTOLGLJXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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